Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Overview
Description
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate (CAS No. 1290627-64-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is C17H20N4O2, with a molecular weight of approximately 312.37 g/mol. The compound features several functional groups that are commonly associated with biologically active molecules, including a tert-butyl group and a carboxylate moiety. The presence of these groups suggests a potential for diverse biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization reactions : These are crucial for forming the spirocyclic structure.
- Functional group modifications : Such as esterification or amination to enhance biological activity.
Future research could optimize these synthetic routes to improve yields and explore the creation of analogs with enhanced efficacy or reduced toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For instance, derivatives of pyrrolo[1,2-a][3,1]benzoxazin-5-one exhibited significant anti-proliferative effects against various human cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, particularly in colon cancer cells .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | IC50 Values (µM) | Cell Lines Tested |
---|---|---|---|
Pyrrolo Derivative A | Anti-proliferative | 15.5 | Colon (LoVo), Ovary (SK-OV-3) |
Pyrrolo Derivative B | Cytotoxic | 22.0 | Breast (MCF-7) |
Tert-butyl 5H-spiro... | Potentially Active | Not Yet Determined | Further studies required |
The exact mechanisms by which tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate exerts its biological effects remain largely unexplored. However, similar compounds have been shown to interact with various biological targets such as:
- Enzymes : Inhibitory effects on specific enzymes involved in cancer cell proliferation.
- Receptors : Binding affinities that may modulate signaling pathways related to cell survival and apoptosis.
Further studies utilizing techniques like molecular docking and binding assays are essential to elucidate these interactions and confirm the therapeutic potential of this compound .
Case Studies and Research Findings
Research into related compounds has provided insights into the potential applications of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For example:
- Cytotoxicity Assays : Studies have demonstrated dose-dependent cytotoxic effects against human adenocarcinoma-derived cell lines (e.g., LoVo and MCF-7), suggesting that similar structural motifs may confer significant anti-cancer activity.
- Comparative Analysis : Compounds sharing structural features with tert-butyl 5H-spiro... were compared in terms of their biological activity profiles. This comparative analysis may guide future synthetic efforts aimed at optimizing the biological activity of new derivatives.
Future Directions
Given the structural complexity and preliminary findings regarding its biological activity, further research on tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is warranted. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
- Derivatives Exploration : Synthesis and evaluation of analogs to enhance potency and selectivity against cancer targets.
Properties
IUPAC Name |
tert-butyl spiro[2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-7,3'-pyrrolidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-17(2,3)24-16(23)21-11-8-18(12-21)14-7-5-10-22(14)15-13(20-18)6-4-9-19-15/h4-7,9-10,20H,8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWQDFQCOGLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3C4=C(N2)C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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